

# 2-Methyl-2-cyclopenten-1-one molecular structure and formula

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## Compound of Interest

Compound Name: 2-Methyl-2-cyclopenten-1-one

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An In-depth Technical Guide to **2-Methyl-2-cyclopenten-1-one**

## Authored by: A Senior Application Scientist Foreword

In the landscape of modern organic chemistry and drug development, the utility of a molecule is often dictated by its structural features and reactivity. The  $\alpha,\beta$ -unsaturated ketone moiety is a privileged scaffold, conferring unique chemical properties that make it an invaluable building block for complex molecular architectures. **2-Methyl-2-cyclopenten-1-one**, a simple yet versatile cyclic enone, exemplifies this principle. This guide provides an in-depth exploration of its molecular structure, properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development. Our focus extends beyond a mere recitation of facts to an elucidation of the causal relationships that govern its chemical behavior, ensuring a robust and actionable understanding for laboratory applications.

## Molecular Identity and Physicochemical Profile

**2-Methyl-2-cyclopenten-1-one** is a cyclic ketone and an enone, a class of compounds known for their distinct reactivity.<sup>[1]</sup> Its fundamental properties are crucial for its handling, application in synthesis, and analytical characterization.

## Molecular Formula and Structure

The molecular formula of **2-Methyl-2-cyclopenten-1-one** is C<sub>6</sub>H<sub>8</sub>O.[2][3][4] This formula corresponds to a molecular weight of approximately 96.13 g/mol .[4][5] The molecule consists of a five-membered carbon ring containing a ketone functional group at position 1 and a carbon-carbon double bond between positions 2 and 3. A methyl group is substituted at the C2 position.

The structural arrangement is depicted below:

Caption: 2D structure of **2-Methyl-2-cyclopenten-1-one**.

## IUPAC Nomenclature and Chemical Identifiers

Correctly identifying a chemical substance is paramount for reproducibility and safety in research. The standard identifiers for this compound are consolidated below.

Identifier Type	Value
IUPAC Name	2-methylcyclopent-2-en-1-one[4]
CAS Number	1120-73-6[2][3][4]
Molecular Formula	C <sub>6</sub> H <sub>8</sub> O[2][5][6]
Molecular Weight	96.13 g/mol [4][5]
InChI	InChI=1S/C6H8O/c1-5-3-2-4-6(5)7/h3H,2,4H2,1H3[2][4]
SMILES	CC1=CCCC1=O[1][4]
Synonyms	2-Methyl-2-cyclopentenone, 2-Methylcyclopent-2-enone[2][3][7]

## Physicochemical Properties

The physical properties of **2-Methyl-2-cyclopenten-1-one** dictate its state and behavior under various laboratory conditions. It is a flammable liquid, necessitating careful handling and storage.[4][8]

Property	Value	Source(s)
Physical Form	Liquid (at 20°C)	[9]
Boiling Point	158 - 161 °C	[9]
Density	~0.979 g/mL (at 25°C)	[9]
Flash Point	49 °C (120.2 °F) - closed cup	[10]
Refractive Index (n <sub>20/D</sub> )	~1.479	

## Spectroscopic Characterization

Spectroscopic analysis provides an empirical fingerprint of a molecule's structure. For **2-Methyl-2-cyclopenten-1-one**, NMR, IR, and Mass Spectrometry are key techniques for confirming its identity and purity.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons. The olefinic proton at C3 will appear as a multiplet. The two methylene groups at C4 and C5 will also present as multiplets, while the methyl group at C2 will be a singlet.
- <sup>13</sup>C NMR: The carbon NMR spectrum provides information on the carbon environment. Key expected shifts include the carbonyl carbon (C1) significantly downfield, the two olefinic carbons (C2 and C3), the two aliphatic methylene carbons (C4 and C5), and the methyl carbon. SpectraBase indicates the availability of multiple NMR spectra for this compound.[7]

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For **2-Methyl-2-cyclopenten-1-one**, the key absorptions are:

- C=O Stretch: A strong, sharp peak characteristic of a carbonyl group. Due to conjugation with the C=C double bond, this peak is expected to appear at a lower wavenumber (typically  $\sim 1700\text{-}1720\text{ cm}^{-1}$ ) compared to a saturated cyclopentanone.
- C=C Stretch: A medium intensity peak for the alkene double bond, typically found around  $1630\text{-}1650\text{ cm}^{-1}$ .

## Mass Spectrometry (MS)

Mass spectrometry provides the exact mass of the molecule and information about its fragmentation patterns, which can aid in structural confirmation.

- Molecular Ion ( $M^+$ ): The electron ionization (EI) mass spectrum will show a molecular ion peak at an m/z corresponding to the molecular weight (96.13).[2]
- Fragmentation: Common fragmentation pathways for cyclic ketones often involve the loss of CO (m/z 28) and rearrangements.

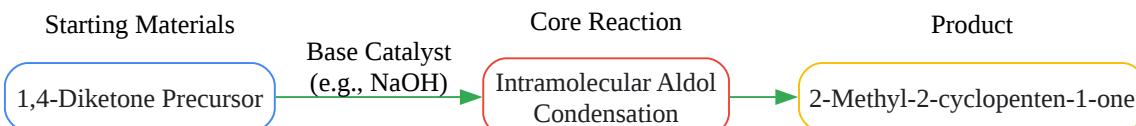
## Synthesis and Chemical Reactivity

Understanding how a molecule is synthesized and how it behaves in chemical reactions is fundamental to its application in research and development.

## Synthetic Approaches

Several methods have been developed for the synthesis of cyclopentenone derivatives.[11] A common conceptual pathway involves an intramolecular aldol condensation of a 1,4-dicarbonyl compound. For instance, the cyclization of 2,5-hexanedione under basic conditions can lead to a methyl-cyclopentenone scaffold.[11] While 2,5-hexanedione itself yields the 3-methyl isomer, [11][12] related diketones can be precursors to the 2-methyl isomer.

The synthesis of substituted cyclopentenones can also be achieved by reacting an enone with an aldehyde in the presence of a suitable catalyst system, such as a titanium complex.[13]



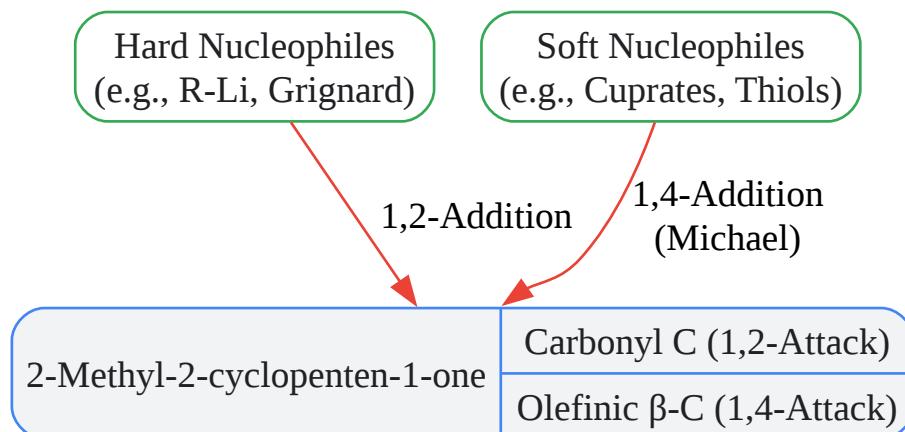
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Caption: Conceptual workflow for cyclopentenone synthesis.

## Core Reactivity: The $\alpha,\beta$ -Unsaturated Ketone System

The reactivity of **2-Methyl-2-cyclopenten-1-one** is dominated by the conjugated enone system, which presents two primary electrophilic sites: the carbonyl carbon (C1) and the  $\beta$ -carbon of the double bond (C4, though in this case, addition happens at C3 and rearranges).

- **1,4-Conjugate Addition (Michael Addition):** This is a hallmark reaction for enones. Nucleophiles, particularly soft nucleophiles like cuprates, enamines, and thiols, preferentially attack the  $\beta$ -carbon of the double bond. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.
- **1,2-Direct Addition:** Hard nucleophiles, such as Grignard reagents or organolithium compounds, are more likely to attack the electrophilic carbonyl carbon directly. The choice between 1,2- and 1,4-addition can often be controlled by the nature of the nucleophile and the reaction conditions.
- **Alkylation:** The molecule can be alkylated at various positions, often through the formation of an enolate or a related derivative, providing access to more complex substituted cyclopentenones.<sup>[14]</sup>



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Caption: Key reaction pathways for **2-Methyl-2-cyclopenten-1-one**.

## Applications in Research and Drug Development

The cyclopentenone ring is a significant structural motif found in numerous natural products and bioactive compounds.<sup>[15]</sup> This makes **2-Methyl-2-cyclopenten-1-one** a valuable starting material and building block in several areas.

## Synthetic Building Block

Its defined structure and predictable reactivity make it an ideal starting point for the total synthesis of more complex molecules. The ability to introduce substituents at multiple positions through conjugate addition, alkylation, and carbonyl chemistry allows for the construction of diverse molecular scaffolds. It is a useful chemical compound with a variety of research applications.<sup>[6]</sup>

## Role in Drug Discovery

The cyclopentenone moiety itself is associated with biological activity. Molecules containing this functional group, such as certain prostaglandins and jasmonates, have been shown to exhibit anticancer properties by inducing apoptosis through various signaling mechanisms.<sup>[15]</sup> The introduction of a cyclopentenone ring into other molecular structures has been explored as a strategy to enhance their anticancer potential.<sup>[15]</sup> As such, **2-Methyl-2-cyclopenten-1-one** and its derivatives are of significant interest to medicinal chemists designing novel therapeutic agents.

# Experimental Protocols: Safety and Handling

Given its classification as a flammable liquid, strict adherence to safety protocols is mandatory when working with **2-Methyl-2-cyclopenten-1-one**.[\[4\]](#)[\[16\]](#)

## Hazard Identification and Personal Protective Equipment (PPE)

- GHS Classification: Flammable Liquid, Category 3.[\[16\]](#)[\[17\]](#)
- Signal Word: Warning.[\[4\]](#)[\[8\]](#)
- Hazard Statement: H226 - Flammable liquid and vapor.[\[4\]](#)[\[17\]](#)
- PPE: Always handle this chemical in a certified chemical fume hood. Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a flame-retardant lab coat.[\[16\]](#)

## Step-by-Step Handling and Storage Protocol

- Preparation: Before handling, ensure a Class B fire extinguisher (for flammable liquids) is accessible. Clear the work area of all ignition sources, including hot plates, open flames, and spark-producing equipment.[\[17\]](#)
- Dispensing: Ground and bond containers when transferring the liquid to prevent static discharge.[\[17\]](#) Use non-sparking tools.
- Reaction Setup: If heating is required, use a heating mantle with a temperature controller or an oil bath. Do not heat directly on a hot plate.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[\[16\]](#)[\[17\]](#) The recommended storage temperature is often 2 - 8 °C.[\[16\]](#) Keep away from heat, sparks, and open flames.
- Spill Management: In case of a small spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, evacuate the area and follow emergency procedures.

- First Aid:
  - Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water and soap.[16][17]
  - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[17]
  - Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[16]
  - In all cases of exposure, seek medical attention if symptoms persist.[16]

## Conclusion

**2-Methyl-2-cyclopenten-1-one** is a foundational reagent in organic synthesis. Its value is derived from the versatile reactivity of its  $\alpha,\beta$ -unsaturated ketone core, which allows for controlled and predictable bond formations. For researchers in drug discovery, its connection to bioactive scaffolds like jasmonates and prostaglandins makes it an attractive starting point for developing novel therapeutics. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for leveraging its full potential in a safe and effective manner.

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
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